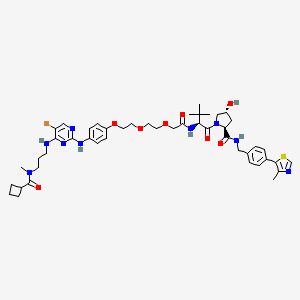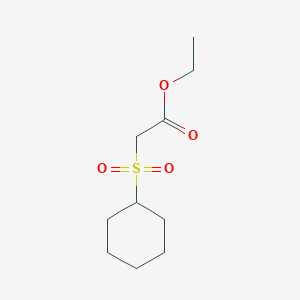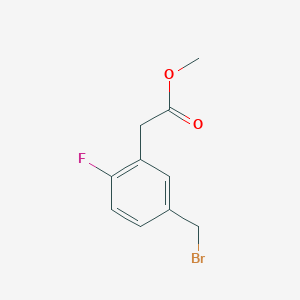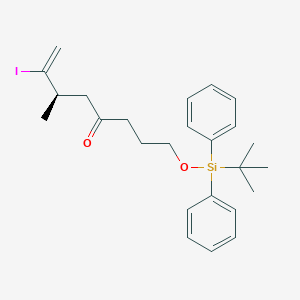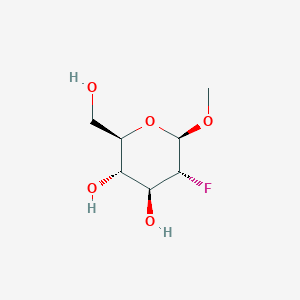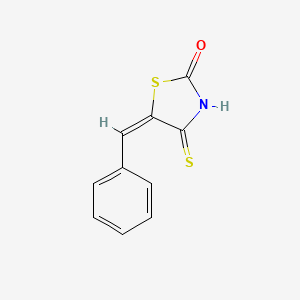
5-Benzylidene-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-4-thioxothiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its versatile pharmacological properties.
Preparation Methods
The synthesis of 5-Benzylidene-4-thioxothiazolidin-2-one typically involves the condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione. This reaction is often catalyzed by organic acids or bases in organic solvents . A novel and environmentally friendly method involves using glycine as a catalyst under microwave irradiation, which avoids the use of toxic organic solvents and achieves good yields .
Chemical Reactions Analysis
5-Benzylidene-4-thioxothiazolidin-2-one undergoes various chemical reactions, including:
Condensation Reactions: The compound is formed through the condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione.
Substitution Reactions: Substituents on the benzylidene ring can be modified to enhance or alter the compound’s properties.
Oxidation and Reduction Reactions: These reactions can further modify the compound’s structure and properties, although specific examples are less commonly reported.
Scientific Research Applications
5-Benzylidene-4-thioxothiazolidin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a tyrosinase inhibitor, which can be used in treatments for hyperpigmentation disorders.
Biological Research: The compound’s ability to inhibit enzymes makes it a valuable tool for studying enzyme functions and pathways.
Industrial Applications: Its properties as a disinfectant, pesticide, and herbicide are also being explored.
Mechanism of Action
The mechanism of action of 5-Benzylidene-4-thioxothiazolidin-2-one involves its interaction with molecular targets such as tyrosinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing melanin production . This inhibition is supported by docking simulations and in vitro assays .
Comparison with Similar Compounds
5-Benzylidene-4-thioxothiazolidin-2-one is similar to other thiazolidine derivatives, such as thiazolidine-2,4-dione. its unique benzylidene substitution enhances its inhibitory activity against enzymes like tyrosinase . Other similar compounds include:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Rhodanine: Used in various pharmaceutical applications.
This compound’s unique structure and properties make it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C10H7NOS2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H7NOS2/c12-10-11-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |
InChI Key |
ZXBRLSSWWJQDPF-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=S)NC(=O)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=S)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


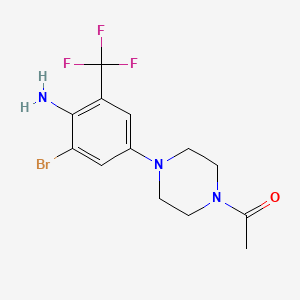
![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
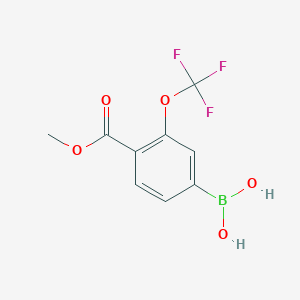
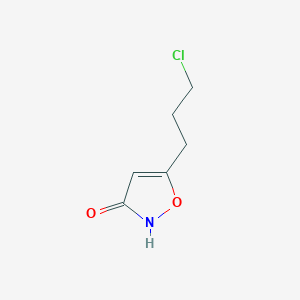
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
